![molecular formula C25H20F3N3O4 B2487113 ethyl 3-[2-oxo-2-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)ethoxy]pyrido[1,2-a]indole-10-carboxylate CAS No. 339020-50-7](/img/structure/B2487113.png)

ethyl 3-[2-oxo-2-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)ethoxy]pyrido[1,2-a]indole-10-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex heterocyclic compounds, similar to the molecule , often involves intricate strategies including intramolecular cyclization processes. For instance, the synthesis of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate showcases the creation of targeted ring systems through such cyclization, utilizing acyl azide and isocyanate functionalities (Kaptı, Dengiz, & Balci, 2016).

Molecular Structure Analysis

The molecular structure and spectroscopic properties can be elucidated through combined experimental and theoretical (DFT and AIM) studies. Such analyses highlight the intricate details of molecular interactions, including intra- and intermolecular hydrogen bonding, and provide insights into the thermodynamics and reactivity of the compound. For example, studies on ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate offer in-depth understanding of its structure and properties (Singh, Kumar, Tiwari, & Rawat, 2013).

Chemical Reactions and Properties

Chemical reactions involving complex organic compounds reveal their reactivity and potential for forming diverse structures. The synthesis of pyrimido[4,5-b]indoles and diethyl 4-hydroxyquinoline-2,3-dicarboxylate via intramolecular cyclizations from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate highlights such chemical versatility. These reactions, underpinned by regiospecific conversions and thermal treatments, demonstrate the compound's reactivity and potential to yield various derivatives (Kaptı, Dengiz, & Balci, 2016).

Physical Properties Analysis

The analysis of physical properties, such as solubility, melting point, and crystal structure, provides essential information for understanding the practical applications and handling of the compound. For instance, the crystal structure of ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate, determined through X-ray diffraction, sheds light on its solid-state characteristics and potential interactions (Hu et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for undergoing specific reactions, are crucial for a comprehensive understanding of a compound's behavior. For example, the synthesis and reactivity of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates demonstrate the compound's capacity for transformation and its interaction with reagents, highlighting its chemical diversity and potential applications (Potopnyk, Matiichuk, & Obushak, 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrrole Derivatives : Research by Velikorodov, Kuanchalieva, and Ionova (2011) explored the synthesis of ethyl 5-{3(4)-[(methoxycarbonyl)amino]phenyl}-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylates, which are closely related to the compound . This study highlighted a method involving the reaction of certain carbamates with ethyl 3-aminocrotonate, indicating a pathway for the synthesis of similar complex molecules (Velikorodov et al., 2011).

Formation of Tetracyclic Pyrimido[1′,2′1,2]pyrido[3,2-b]indole Ring System

: A study by Hermecz et al. (1991) described the formation of a new tetracyclic ring system related to the chemical structure . This work provided insight into the acid-catalyzed intramolecular nucleophilic addition processes, which are fundamental to understanding the chemical behavior and potential applications of such complex molecules (Hermecz et al., 1991).

Study of Photoisomerisation in Related Compounds : Vyňuchal et al. (2008) investigated the absorption, fluorescence, and photoisomerisation of compounds closely related to the specified chemical. Their research on E – Z photoisomerisation and the thermal stability of Z-isomers provides valuable information on the photochemical properties of similar complex organic molecules (Vyňuchal et al., 2008).

Synthesis and Oxidation Processes : Campaigne and Shutske (1974) focused on the synthesis and oxidation processes of related compounds, exploring reactions with oxygen in different environments. Their work contributes to understanding the reactivity and potential transformations of similar molecules under oxidative conditions (Campaigne & Shutske, 1974).

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives . The presence of a trifluoromethyl group at the 5-position of pyridine is essential for certain biological activities .

Biochemical Pathways

Indole derivatives are known to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to exhibit various biologically vital properties, suggesting that this compound may have similar effects .

Eigenschaften

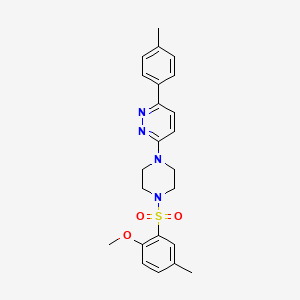

IUPAC Name |

ethyl 3-[2-oxo-2-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]ethoxy]pyrido[1,2-a]indole-10-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3N3O4/c1-2-34-24(33)23-18-11-10-17(13-21(18)31-12-6-5-9-20(23)31)35-15-22(32)30-29-14-16-7-3-4-8-19(16)25(26,27)28/h3-14H,2,15H2,1H3,(H,30,32)/b29-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGEFEKBCYCSJGL-IPPBACCNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)NN=CC4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)N/N=C/C4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B2487032.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2487036.png)

![Ethyl 4-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2487037.png)

![4-[[2-(5-Propan-2-yltetrazol-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2487043.png)

![6-((2-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2487048.png)

![6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2487050.png)